![molecular formula C12H23NO2 B1478931 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol CAS No. 2098071-96-4](/img/structure/B1478931.png)

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol

Descripción general

Descripción

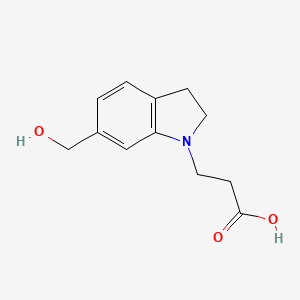

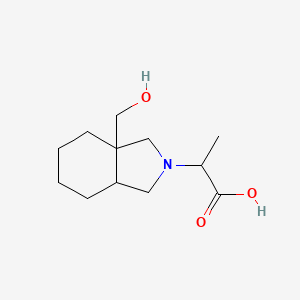

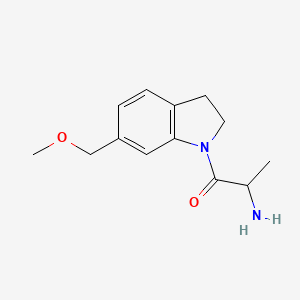

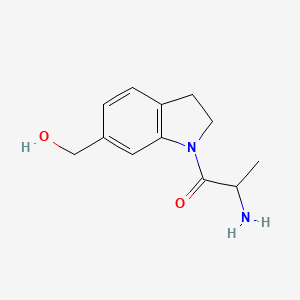

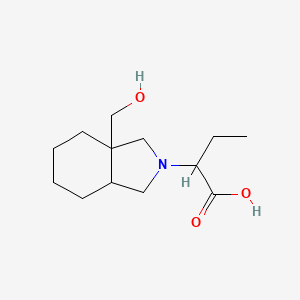

The compound “2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol” is a complex organic molecule. It contains an ethoxy group (-OCH2CH3), a spirocyclic structure (a bicyclic compound with one atom common to both rings), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and various functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. The presence of the hydroxyl and ethoxy groups could potentially make it reactive with acids, bases, or other electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the hydroxyl group could potentially make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis Methods

Azaspiro compounds are pivotal in organic synthesis, offering unique three-dimensional structures for the development of complex molecules. For instance, the Dzhemilev reaction has been employed for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination reactions in constructing spirocyclic architectures with high yields and selectivity (D’yakonov et al., 2007). Similarly, aziridination and 1,3-dipolar cycloaddition strategies have been applied to dibenzylidenecyclohexanone derivatives, leading to the formation of diazadispirodecanes and triazadispirododecanes as single stereoisomers, demonstrating the intricacy and efficiency of these synthetic routes (Albar et al., 1997).

Molecular Design and Drug Discovery

The structural complexity and diversity of azaspiro compounds make them significant motifs in modern drug discovery. The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes is a noteworthy example, where highly diastereoselective addition reactions afford enantiomerically and diastereomerically pure compounds. This methodology, achieving up to 90% yield and 98:2 dr values, underscores the potential of azaspiro compounds as important scaffolds in the development of new therapeutic agents (Reddy et al., 2019).

Novel Compounds and Biomedical Research

Azaspiro derivatives also play a crucial role in the synthesis of novel compounds with potential biomedical applications. The creation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate through reactions with ethyl 1-oxaspiro[2,5]octane-2-carboxylate demonstrates the adaptability of spirocyclic frameworks in generating new molecular entities with specific functional properties (Kuroyan et al., 1991).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-2-15-9-11-8-13(6-7-14)10-12(11)4-3-5-12/h11,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKHKIWNDARULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

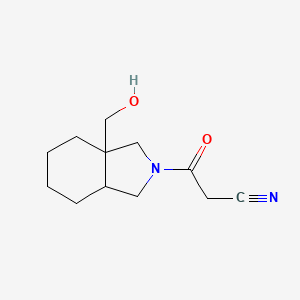

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478851.png)

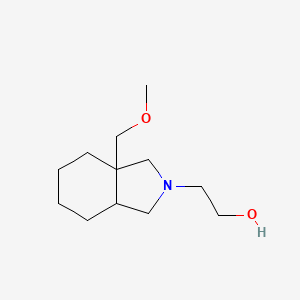

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)